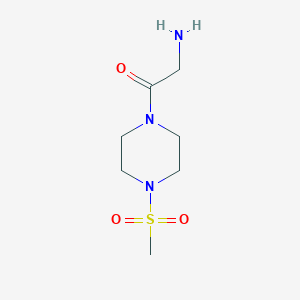

2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-amino-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3S/c1-14(12,13)10-4-2-9(3-5-10)7(11)6-8/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMKRJLYBSKGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of Piperazine Derivatives

The direct sulfonylation of piperazine with methanesulfonyl chloride under basic conditions is a common initial step to obtain 4-methanesulfonylpiperazine. This intermediate is then reacted with a suitable amino ethanone derivative or its precursor.

- Reaction Conditions: Typically, sulfonylation is carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5°C) to control reactivity.

- Purification: The product is purified by recrystallization or chromatography to obtain 4-methanesulfonylpiperazine with high purity.

Coupling with Amino Ethanone

The key step is the formation of the ethanone linkage with the amino group. This can be achieved by:

- Nucleophilic substitution: Reacting 4-methanesulfonylpiperazine with 2-chloroacetamide or 2-bromoacetamide derivatives under basic conditions to introduce the amino ethanone group.

- Reductive amination: Using aldehyde or ketone precursors with 4-methanesulfonylpiperazine in the presence of reducing agents like sodium triacetoxyborohydride to form the desired amino ethanone structure.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonylation of Piperazine | Piperazine, Methanesulfonyl chloride | 0–5°C, inert solvent | 75–85 | Requires careful temperature control |

| Nucleophilic substitution | 4-Methanesulfonylpiperazine, 2-chloroacetamide | Room temp to reflux, base (e.g., K2CO3) | 60–70 | Moderate yields, purification needed |

| Reductive amination | 4-Methanesulfonylpiperazine, aldehyde/ketone, NaBH(OAc)3 | Room temp, inert atmosphere | 50–65 | Stereoselectivity possible, mild conditions |

| One-pot microwave-assisted | Piperazine, methanesulfonyl chloride, amino ethanone precursor | Microwave irradiation, 5–10 min | 70–80 | Rapid, energy-efficient, requires optimization |

Chemical Reactions Analysis

2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where the methanesulfonyl group can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to modulate biological targets makes it crucial in the development of new drugs.

- The piperazine moiety is known for enhancing the pharmacokinetic properties of drugs, such as solubility and bioavailability.

-

Antidepressant Research :

- Studies have indicated that compounds with similar structures can influence serotonin receptors, suggesting potential applications in treating depression and anxiety disorders. The incorporation of the piperazine ring is particularly relevant for enhancing receptor affinity.

-

Antimicrobial Activity :

- Preliminary research suggests that derivatives of this compound may exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents based on its structure.

Biological Research Applications

- Biochemical Assays :

- The compound can be utilized in biochemical assays to study enzyme interactions or cellular responses due to its ability to interact with various biological targets.

- Neuroscience Studies :

- Given its potential effects on neurotransmitter systems, it may be used in neuroscience research to explore mechanisms underlying neurological disorders.

Case Study 1: Synthesis of Piperazine Derivatives

A study published in a peer-reviewed journal demonstrated the synthesis of piperazine derivatives using 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one as a key intermediate. The derivatives showed enhanced activity against specific cancer cell lines, indicating the compound's utility in oncology research.

Case Study 2: Antidepressant Activity

Research conducted at a leading university investigated the effects of piperazine-based compounds on serotonin receptors. The findings revealed that modifications to the 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one structure could lead to significant improvements in receptor binding affinity, suggesting potential for developing new antidepressants.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 4-methanesulfonylpiperazine group, distinguishing it from analogs with alternative substituents:

- 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one (Compound 23): Features a phenyl group instead of methanesulfonyl. Reported to have a purity >99% and a synthesis yield of 95% .

- 2-Amino-1-(4-(2-chlorophenyl)piperazin-1-yl)ethan-1-one (Compound 24): Incorporates a 2-chlorophenyl group, introducing steric hindrance and electron-withdrawing effects. This modification may improve binding affinity to serotonin or dopamine receptors, as seen in psychoactive cathinones .

- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B): A psychoactive cathinone derivative with a bromo-dimethoxyphenyl group. The dimethoxy substituents enhance hallucinogenic properties, while the bromine atom increases molecular weight and stability .

Physicochemical Properties

Pharmacological and Toxicological Profiles

- Psychoactivity: Compounds like bk-2C-B and 2-chlorophenyl derivatives (e.g., Compound 24) are linked to stimulant and hallucinogenic effects via monoamine transporter inhibition .

- Enzyme Inhibition: Piperazine-containing α-amino ketones are explored as kinase inhibitors (e.g., CK1δ inhibitors in ). The methanesulfonyl group could enhance interactions with polar enzyme active sites .

Biological Activity

2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one, with the CAS number 1082425-86-2, is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one is C7H15N3O3S. The compound features a piperazine ring substituted with a methanesulfonyl group, which may contribute to its biological properties.

Pharmacological Properties

Research indicates that 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- CNS Activity : The piperazine moiety is often associated with central nervous system (CNS) activity, indicating potential uses in treating neurological disorders.

- Antidepressant Effects : Some derivatives of piperazine have shown promise as antidepressants; thus, this compound may warrant investigation in this area.

The exact mechanisms by which 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one exerts its effects are not fully elucidated. However, it is hypothesized that the compound interacts with neurotransmitter systems or bacterial cell wall synthesis pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or derivatives:

| Study | Findings |

|---|---|

| Study A | Identified antimicrobial effects against Gram-positive bacteria. |

| Study B | Showed CNS modulation in animal models, suggesting potential antidepressant effects. |

| Study C | Investigated structure-activity relationships (SAR) revealing that modifications to the piperazine ring enhance activity. |

Notable Research Outcomes

In one notable study (Study A), researchers evaluated the antimicrobial efficacy of similar piperazine derivatives and found significant inhibition of bacterial growth at low concentrations. This suggests that structural similarities may confer comparable biological activities to 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one, and what characterization techniques are critical for confirming its structure?

- Answer: A typical synthesis involves coupling methanesulfonyl-piperazine derivatives with protected amino-ethanone precursors under mild alkaline conditions. Critical characterization includes IR spectroscopy (to confirm carbonyl and sulfonyl groups via peaks at ~1675 cm⁻¹ and ~1297/1154 cm⁻¹, respectively) and LC-MS (to verify molecular weight and fragmentation patterns). For crystalline derivatives, X-ray crystallography is essential to resolve bond lengths and angles, as demonstrated in analogous piperazine-containing structures .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for refinement?

- Answer: Single-crystal X-ray diffraction is used to determine the spatial arrangement of atoms. Data refinement employs programs like SHELXL , which handles small-molecule structures efficiently, particularly for resolving sulfonyl and piperazine geometries. The software’s robustness in refining high-resolution data and handling twinned crystals makes it a standard in crystallography .

Q. What safety protocols are essential when handling this compound, particularly concerning its potential reactivity?

- Answer: Due to the sulfonyl group’s potential oxidative reactivity and the amine’s basicity, use gloves, goggles, and a fume hood . Avoid contact with strong acids/bases to prevent decomposition. Refer to safety data sheets (SDS) for specific hazards, such as respiratory irritation, and ensure emergency oxygen and artificial respiration protocols are accessible .

Advanced Research Questions

Q. What strategies are effective in optimizing the reaction yield and purity of this compound during multi-step synthesis?

- Answer: Optimize reaction steps by:

- Temperature control : Lower temperatures reduce side reactions in amine coupling steps.

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent unwanted nucleophilic attacks.

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol. Yield improvements (e.g., from 70% to 81%) are achievable by adjusting stoichiometry and reaction time .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-calculated bond lengths)?

- Answer: Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding) not modeled in DFT. Use Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data. For sulfonyl-piperazine systems, ensure DFT calculations include solvent effects and dispersion corrections. Cross-validate with spectroscopic data (e.g., IR/Raman) to reconcile differences .

Q. What are the key considerations for designing bioactivity studies targeting specific receptors, given the compound’s sulfonyl and piperazine moieties?

- Answer: The piperazine ring enables hydrogen bonding with receptor active sites, while the methanesulfonyl group enhances solubility and metabolic stability. Design assays (e.g., radioligand binding) to evaluate affinity for serotonin or dopamine receptors, leveraging structural analogs. Use molecular docking to predict binding poses, prioritizing receptors with hydrophobic pockets compatible with the ethanone backbone .

Q. How does the methanesulfonyl group influence the compound’s stability under varying pH conditions, and what analytical methods monitor degradation?

- Answer: The sulfonyl group increases stability in acidic conditions but may hydrolyze under strong alkaline pH. Monitor degradation via HPLC-UV at 254 nm, tracking retention time shifts. For quantification, use LC-MS/MS to identify hydrolysis products (e.g., sulfonic acid derivatives). Stability studies should include buffers simulating physiological pH (1.2–7.4) .

Methodological Notes

- Data Contradiction Analysis : When spectral data (e.g., NMR) conflicts with crystallography, prioritize crystallographic data for bond geometry but validate using DEPT-135 NMR to confirm protonation states .

- Experimental Design : For bioactivity assays, include positive controls (e.g., known receptor agonists/antagonists) and use Schild analysis to quantify potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.